(2-Sulfanylphenyl)acetyl chloride

Catalog No.
S13002609
CAS No.
685092-18-6
M.F
C8H7ClOS
M. Wt
186.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Sulfanylphenyl)acetyl chloride

CAS Number

685092-18-6

Product Name

(2-Sulfanylphenyl)acetyl chloride

IUPAC Name

2-(2-sulfanylphenyl)acetyl chloride

Molecular Formula

C8H7ClOS

Molecular Weight

186.66 g/mol

InChI

InChI=1S/C8H7ClOS/c9-8(10)5-6-3-1-2-4-7(6)11/h1-4,11H,5H2

InChI Key

UJDCQQDUXJXBGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)Cl)S

(2-Sulfanylphenyl)acetyl chloride, with the chemical formula C8_8H7_7ClOS and CAS number 685092-18-6, is an acyl chloride characterized by the presence of a sulfanyl group attached to a phenyl ring. This compound is notable for its reactivity as an acylating agent, which allows it to participate in various

  • Nucleophilic Acyl Substitution: In this reaction, the chlorine atom is replaced by a nucleophile (e.g., amines, alcohols, or water), resulting in the formation of amides, esters, or carboxylic acids.
  • Friedel-Crafts Acylation: This involves the acylation of aromatic compounds using a Lewis acid catalyst (such as aluminum chloride), producing ketones.

Major Products

  • Amides: From reaction with amines.
  • Esters: From reaction with alcohols.
  • Carboxylic Acids: From reaction with water.
  • Ketones: Formed through Friedel-Crafts acylation.

The biological activity of (2-sulfanylphenyl)acetyl chloride is primarily linked to its role as an acylating agent in the synthesis of biologically active molecules. It may interact with various molecular targets, potentially modulating biochemical pathways. Its reactivity allows for the development of pharmaceuticals and agrochemicals.

The synthesis of (2-sulfanylphenyl)acetyl chloride can be achieved through several methods:

  • Reaction with Chlorinating Agents: The compound can be synthesized by reacting (2-sulfanylphenyl)acetic acid with chlorinating agents such as phosphorus trichloride, phosphorus pentachloride, or thionyl chloride. The general reaction can be summarized as follows:
    R COOH+SOCl2R COCl+SO2+HCl\text{R COOH}+\text{SOCl}_2\rightarrow \text{R COCl}+\text{SO}_2+\text{HCl}
  • Industrial Production: On an industrial scale, thionyl chloride is often preferred due to its efficiency and the ease of separating gaseous by-products (sulfur dioxide and hydrogen chloride).

(2-Sulfanylphenyl)acetyl chloride has various applications across different fields:

  • Organic Synthesis: Used as a reagent for preparing various acyl derivatives.
  • Pharmaceutical Development: Employed in synthesizing biologically active compounds.
  • Agrochemicals: Utilized in developing agricultural chemicals.
  • Specialty Chemicals: Applied in producing materials with specific properties.

Studies on the interactions of (2-sulfanylphenyl)acetyl chloride focus on its ability to react with nucleophiles to form diverse acyl derivatives. This reactivity is crucial for its applications in medicinal chemistry and organic synthesis. Interaction studies may also explore how modifications to the sulfanyl group influence biological activity and reactivity.

Several compounds share structural similarities with (2-sulfanylphenyl)acetyl chloride:

Compound NameMolecular FormulaUnique Features
Acetyl ChlorideC2_2H3_3ClOLacks phenyl and sulfanyl groups
Benzoyl ChlorideC7_7H5_5ClOContains a phenyl group but no sulfanyl substitution
Chloroacetyl ChlorideC3_3H4_4ClOContains a chloro group instead of a sulfanyl group

Uniqueness

(2-Sulfanylphenyl)acetyl chloride stands out due to its unique sulfanyl group on the phenyl ring, which significantly influences its reactivity and types of reactions it can undergo. This makes it a valuable reagent in organic synthesis and research applications.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

185.9906137 g/mol

Monoisotopic Mass

185.9906137 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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